molecular formula C19H25N3OS B6081729 N-cyclohexyl-2-(4,5-dimethyl-1-phenylimidazol-2-yl)sulfanylacetamide

N-cyclohexyl-2-(4,5-dimethyl-1-phenylimidazol-2-yl)sulfanylacetamide

Cat. No.: B6081729
M. Wt: 343.5 g/mol
InChI Key: YCVXVBSPSLHMID-UHFFFAOYSA-N
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Description

N-cyclohexyl-2-(4,5-dimethyl-1-phenylimidazol-2-yl)sulfanylacetamide is a synthetic organic compound that belongs to the class of imidazole derivatives Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions This particular compound is characterized by the presence of a cyclohexyl group, a dimethyl-phenylimidazole moiety, and a sulfanylacetamide group

Preparation Methods

The synthesis of N-cyclohexyl-2-(4,5-dimethyl-1-phenylimidazol-2-yl)sulfanylacetamide typically involves multiple steps:

  • Formation of the Imidazole Core: : The imidazole core can be synthesized through the cyclization of amido-nitriles in the presence of a nickel catalyst. This reaction proceeds via the addition of the catalyst to the nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization .

  • Introduction of the Sulfanylacetamide Group: : The sulfanylacetamide group can be introduced through a nucleophilic substitution reaction. This involves the reaction of a suitable thiol with an acetamide derivative under basic conditions.

  • Attachment of the Cyclohexyl Group: : The cyclohexyl group can be attached via a Friedel-Crafts alkylation reaction, where cyclohexyl chloride reacts with the imidazole derivative in the presence of a Lewis acid catalyst.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors to scale up the synthesis.

Chemical Reactions Analysis

N-cyclohexyl-2-(4,5-dimethyl-1-phenylimidazol-2-yl)sulfanylacetamide can undergo various chemical reactions:

  • Oxidation: : The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

  • Reduction: : The imidazole ring can be reduced under hydrogenation conditions using a palladium catalyst to yield a dihydroimidazole derivative.

  • Substitution: : The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a Lewis acid catalyst.

  • Hydrolysis: : The acetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common reagents and conditions used in these reactions include hydrogen peroxide, palladium catalysts, nitric acid, and Lewis acids. Major products formed from these reactions include sulfoxides, sulfones, dihydroimidazoles, nitro derivatives, and halogenated derivatives.

Mechanism of Action

The mechanism of action of N-cyclohexyl-2-(4,5-dimethyl-1-phenylimidazol-2-yl)sulfanylacetamide depends on its specific application:

  • Biological Activity: : In medicinal chemistry, the compound may exert its effects by interacting with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in the active site of enzymes, inhibiting their activity.

  • Catalysis: : As a ligand, the compound can form stable complexes with transition metals, facilitating various catalytic processes. The electron-donating groups on the imidazole ring can enhance the reactivity of the metal center.

  • Materials Science: : The compound’s conjugated system can facilitate electron transfer processes, making it suitable for use in organic semiconductors and photovoltaic devices.

Comparison with Similar Compounds

N-cyclohexyl-2-(4,5-dimethyl-1-phenylimidazol-2-yl)sulfanylacetamide can be compared with other imidazole derivatives:

  • N-cyclohexyl-2-(4,5-dimethyl-1H-imidazol-2-yl)acetamide: : This compound lacks the sulfanyl group, which may affect its reactivity and biological activity.

  • 2-(4,5-dimethyl-1-phenylimidazol-2-yl)thioacetamide: : This compound lacks the cyclohexyl group, which may influence its solubility and interaction with biological targets.

  • 4,5-dimethyl-1-phenylimidazole:

Properties

IUPAC Name

N-cyclohexyl-2-(4,5-dimethyl-1-phenylimidazol-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3OS/c1-14-15(2)22(17-11-7-4-8-12-17)19(20-14)24-13-18(23)21-16-9-5-3-6-10-16/h4,7-8,11-12,16H,3,5-6,9-10,13H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCVXVBSPSLHMID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(C(=N1)SCC(=O)NC2CCCCC2)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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